N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy-methylphenyl group, a sulfonylpiperidinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.
Synthesis of the Methoxy-Methylphenyl Intermediate: The methoxy-methylphenyl group is synthesized through a series of reactions, including methylation and sulfonation.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the methoxy-methylphenyl intermediate reacts with piperidine under basic conditions.
Formation of the Pyrimidinyl Group: The pyrimidinyl group is synthesized through a condensation reaction involving appropriate precursors such as amidines or nitriles.
Final Coupling Reaction: The final step involves coupling the cyclopropyl, methoxy-methylphenyl, sulfonylpiperidinyl, and pyrimidinyl intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are employed to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Coupling: Palladium catalysts, boronic acids, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study cellular pathways and molecular mechanisms, including signal transduction and enzyme inhibition.
Chemical Biology: The compound serves as a probe to investigate protein-ligand interactions and to identify potential drug targets.
Industrial Applications: It is explored for its potential use in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
- N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
- N-Cyclopropyl-N-[1-(4-methoxy-3-chlorophenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
Uniqueness
N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to the presence of the methoxy-methylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-15-13-18(5-6-19(15)27-2)28(25,26)23-11-8-17(9-12-23)24(16-3-4-16)20-7-10-21-14-22-20/h5-7,10,13-14,16-17H,3-4,8-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHUSNWVIFIQHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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